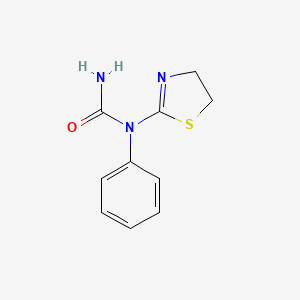
1-(4,5-Dihydro-1,3-thiazol-2-yl)-1-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dihydro-1,3-thiazol-2-yl)-1-phenylurea is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 1-(4,5-Dihydro-1,3-thiazol-2-yl)-1-phenylurea typically involves the reaction of 2-aminothiazole with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(4,5-Dihydro-1,3-thiazol-2-yl)-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4,5-Dihydro-1,3-thiazol-2-yl)-1-phenylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of key metabolic processes in target organisms.
Vergleich Mit ähnlichen Verbindungen
1-(4,5-Dihydro-1,3-thiazol-2-yl)-1-phenylurea can be compared with other thiazole derivatives such as:
2-Acetylthiazoline: Known for its use in flavor and fragrance industries.
Sulfathiazole: An antimicrobial agent used in veterinary medicine.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
What sets this compound apart is its unique combination of the thiazole ring with a phenylurea moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11N3OS |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea |
InChI |
InChI=1S/C10H11N3OS/c11-9(14)13(10-12-6-7-15-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14) |
InChI-Schlüssel |
JYQXWNDZNXLSLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)N(C2=CC=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


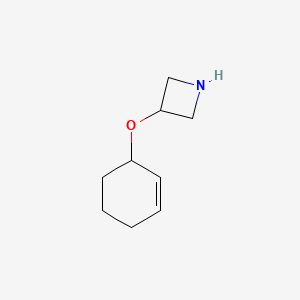
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)

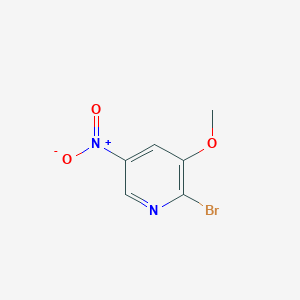
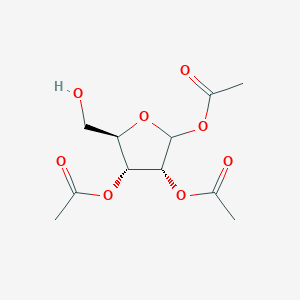
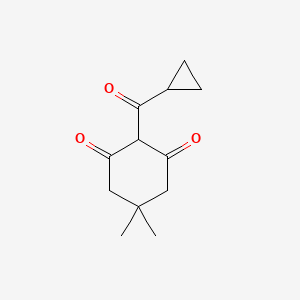



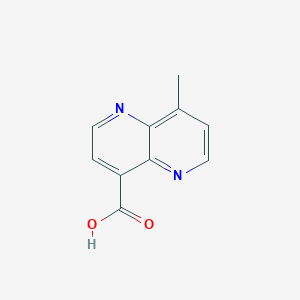
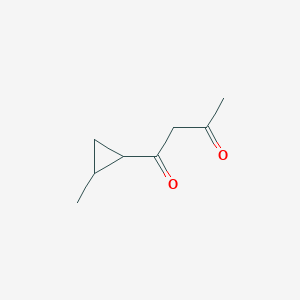
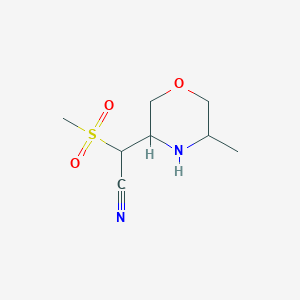
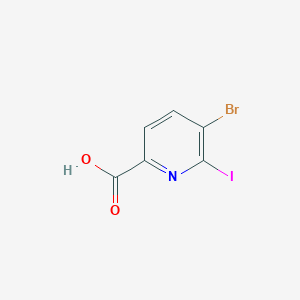
![1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
